3-Bromo-2-fluorophenylisothiocyanate
Description
Properties
IUPAC Name |
1-bromo-2-fluoro-3-isothiocyanatobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNS/c8-5-2-1-3-6(7(5)9)10-4-11/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLKYOSUQGDVCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction with Thiophosgene
Thiophosgene (CSCl₂) remains a classical reagent for converting anilines to isothiocyanates. For 3-bromo-2-fluoroaniline, the protocol involves:
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Slow addition of thiophosgene to a cooled (−5°C) solution of the aniline in anhydrous dichloromethane.
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Stirring at room temperature for 4–6 hours to ensure complete conversion.
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Work-up with aqueous sodium bicarbonate to neutralize HCl byproducts.
This method typically achieves yields of 65–75%, though thiophosgene’s toxicity necessitates stringent safety protocols.
Carbon Disulfide/Ethyl Chlorocarbonate Route
A safer alternative employs carbon disulfide (CS₂) and ethyl chlorocarbonate:
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Formation of dithiocarbamate : 3-Bromo-2-fluoroaniline reacts with CS₂ in the presence of triethylamine, yielding a dithiocarbamate intermediate.
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Chlorination : Ethyl chlorocarbonate converts the dithiocarbamate to the isothiocyanate via elimination of CO₂ and EtSH.
This two-step process offers moderate yields (60–70%) but avoids highly toxic reagents.
Thiocarbamoyl Intermediate-Based Synthesis
Phosphorus Pentasulfide-Mediated Conversion
The patent US4248869A details a route applicable to halogenated anilines:
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Thiocarbamoylation : Treat 3-bromo-2-fluorophenylcarbamide with phosphorus pentasulfide (P₄S₁₀) in chlorobenzene at 80–100°C for 2 hours.
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Isothiocyanate formation : Heat the thiocarbamoyl intermediate with aqueous sodium hydroxide, followed by acidification to precipitate the product.
This method achieves yields up to 68%, with the key advantage of avoiding gaseous CS₂.
Dialkylthiocarbamoyl Halogenide Route
Alternative thiocarbamoylating agents like diethylthiocarbamoyl chloride can be used:
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Reaction : 3-Bromo-2-fluoroaniline reacts with diethylthiocarbamoyl chloride in tetrahydrofuran under reflux.
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Cyclization : The intermediate undergoes base-mediated cyclization to release the isothiocyanate.
Yields here are comparable (65–70%), though scalability may be limited by reagent cost.
Comparative Analysis of Synthetic Methods
| Method | Reagents | Yield (%) | Safety Concerns | Scalability |
|---|---|---|---|---|
| Thiophosgene | CSCl₂ | 65–75 | High toxicity | Moderate |
| CS₂/Ethyl chlorocarbonate | CS₂, ClCO₂Et | 60–70 | Moderate | High |
| P₄S₁₀ route | P₄S₁₀, NaOH | 65–68 | Moisture-sensitive | Moderate |
| Dialkylthiocarbamoyl | (Et₂N)₂CCl | 60–65 | Cost-prohibitive | Low |
Key Observations :
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The CS₂/ethyl chlorocarbonate method balances safety and yield, making it preferable for lab-scale synthesis.
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Phosphorus pentasulfide offers a viable alternative but requires anhydrous conditions.
Spectroscopic Characterization and Validation
Successful synthesis of this compound is confirmed via:
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¹H NMR : Aromatic protons appear as doublets due to coupling with fluorine (δ 7.2–7.8 ppm).
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MS (ESI) : Molecular ion peak at m/z 249 [M+H]⁺ (calculated for C₇H₄BrFNS⁺: 248.93).
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluorophenylisothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of the electron-withdrawing bromine and fluorine atoms.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran (THF)
Catalysts: Base catalysts such as triethylamine (TEA) or pyridine
Major Products Formed
Thioureas: Formed by the reaction with amines
Carbamates: Formed by the reaction with alcohols
Dithiocarbamates: Formed by the reaction with thiols
Scientific Research Applications
3-Bromo-2-fluorophenylisothiocyanate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and as a reagent in various coupling reactions.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through the formation of thiourea linkages.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules with anticancer and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluorophenylisothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of stable thiourea, carbamate, or dithiocarbamate linkages, depending on the nucleophile involved. The presence of bromine and fluorine atoms further enhances the electrophilicity of the isothiocyanate group, facilitating these reactions .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorophenylisothiocyanate: Similar structure but with the bromine atom at the 4 position instead of the 3 position.
3-Bromo-4-fluorophenylisothiocyanate: Similar structure but with the fluorine atom at the 4 position instead of the 2 position.
2-Bromo-3-fluorophenylisothiocyanate: Similar structure but with the bromine and fluorine atoms swapped positions.
Uniqueness
3-Bromo-2-fluorophenylisothiocyanate is unique due to the specific positioning of the bromine and fluorine atoms, which influences its reactivity and the types of reactions it can undergo. This unique substitution pattern can lead to different reactivity profiles and product distributions compared to its isomers .
Biological Activity
3-Bromo-2-fluorophenylisothiocyanate (BFPI) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
BFPI is characterized by the presence of a bromine atom and a fluorine atom on a phenyl ring, along with an isothiocyanate functional group. The structure can be represented as follows:
This configuration enhances its reactivity and biological activity, making it a candidate for various therapeutic applications.
The biological activity of BFPI is primarily attributed to its electrophilic isothiocyanate group. This group can react with nucleophiles in biomolecules, leading to modifications that may alter biological pathways. The potential mechanisms include:
- Covalent Bond Formation : The isothiocyanate group can form covalent bonds with amino groups in proteins, affecting their function.
- Inhibition of Enzymatic Activity : BFPI may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, potentially through disruption of microbial cell integrity.
Anticancer Properties
BFPI has been investigated for its anticancer effects across various cancer cell lines. Research indicates that it may induce apoptosis and inhibit cell proliferation. For instance:
- IC50 Values : Studies have reported IC50 values ranging from 7 to 20 µM against different cancer types, demonstrating significant cytotoxicity (Table 1) .
Antimicrobial Activity
BFPI exhibits antimicrobial properties against several bacterial strains. A study highlighted its effectiveness against E. faecalis and K. pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL .
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory activity by modulating pathways associated with inflammation, although specific molecular targets remain to be fully elucidated.
Case Studies
- In vitro Studies : A series of experiments demonstrated that BFPI effectively inhibited the growth of various cancer cell lines, leading to significant reductions in viability and alterations in cell morphology.
- Animal Models : Preliminary studies using animal models have indicated that BFPI could reduce tumor size in xenograft models, although further studies are needed to confirm these findings.
Toxicological Profile
Despite its promising biological activities, BFPI's safety profile must be considered:
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-Bromo-2-fluorophenylisothiocyanate to achieve high purity?
- Methodological Answer : Begin with a bromo-fluorophenyl precursor (e.g., 3-Bromo-2-fluorobenzonitrile or boronic acid derivatives) . Introduce the isothiocyanate group via nucleophilic substitution using thiocyanate salts (e.g., KSCN) under controlled temperatures (70–90°C) in anhydrous solvents like THF or DMF. Monitor reaction progress via TLC or HPLC (>95.0% purity threshold as per HLC standards) . Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Use and NMR to confirm the aromatic substitution pattern and isothiocyanate group integration . Mass spectrometry (ESI-TOF or EI-MS) verifies molecular weight (expected [M] ≈ 244–246 amu). FT-IR identifies the C≡N stretch (~2050–2100 cm) and aryl-Br/F vibrations . High-purity standards (>95.0% HLC/GC) ensure reliable baselines .
Q. How should researchers handle the compound’s instability during storage?
- Methodological Answer : Store at 0–6°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the isothiocyanate group . Use amber vials to avoid photodegradation. Confirm stability via periodic HPLC analysis, comparing retention times to freshly synthesized batches .
Advanced Research Questions
Q. How can computational modeling resolve contradictory NMR data for intermediates in the synthesis pathway?
- Methodological Answer : Perform density functional theory (DFT) calculations to simulate and chemical shifts for proposed intermediates . Compare simulated spectra with experimental data to identify structural discrepancies (e.g., regiochemical byproducts). Tools like Gaussian or ORCA can model steric/electronic effects of bromine/fluorine substituents . Cross-validate with X-ray crystallography if crystalline derivatives are obtainable.
Q. What strategies address low yields in cross-coupling reactions involving this compound?
- Methodological Answer : Optimize catalyst systems (e.g., Pd(PPh)/SPhos for Suzuki-Miyaura couplings with boronic acids) . Screen solvents (toluene > DMF) and bases (KCO vs. CsCO) to enhance reactivity. Use microwave-assisted synthesis to reduce reaction times and side-product formation . Analyze byproducts via GC-MS to adjust stoichiometry or temperature gradients.
Q. How should researchers reconcile discrepancies between theoretical and experimental reaction mechanisms?
- Methodological Answer : Employ kinetic isotope effects (KIE) or Hammett studies to probe electronic influences of bromine/fluorine substituents . Compare experimental activation energies (from Arrhenius plots) with DFT-derived energy barriers . Iteratively refine computational models using experimental data (e.g., substituent effects on thiocyanate group reactivity) .
Data Analysis & Contradiction Management
Q. How to interpret conflicting HPLC purity results across laboratories?
- Methodological Answer : Standardize protocols using identical columns (e.g., LiChrosorb® RP-8) and mobile phases (acetonitrile/water with 0.1% TFA) . Share raw data (retention times, peak areas) via open-access platforms for cross-lab validation . Reanalyze samples spiked with known impurities (e.g., hydrolyzed thiourea byproducts) to identify systemic errors .
Q. What statistical approaches validate reproducibility in biological assays using this compound?
- Methodological Answer : Apply ANOVA to compare inter-assay variability (e.g., IC values in enzyme inhibition studies). Use principal component analysis (PCA) to isolate batch-to-batch differences in compound purity . Include positive controls (e.g., commercial kinase inhibitors) to normalize data across experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
